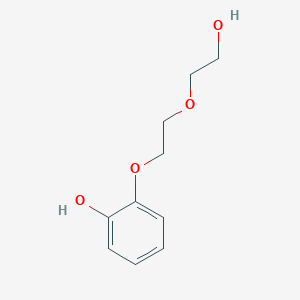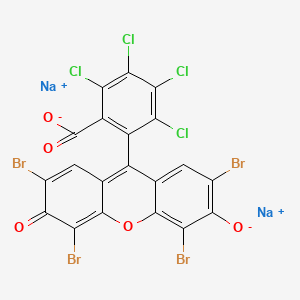
D&C Red No. 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D&C Red No it is not approved for use in food products .
Preparation Methods
D&C Red No. 28 is synthesized through a multi-step chemical process. The initial step involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein . This intermediate compound is then brominated to produce the final product, Disodium 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachlorofluorescein . The industrial production of this dye involves stringent conditions to ensure high purity and stability, including maintaining a stable pH and temperature during the reactions .
Chemical Reactions Analysis
D&C Red No. 28 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the bromine and chlorine atoms in the compound, potentially leading to dehalogenated products.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D&C Red No. 28 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of D&C Red No. 28, particularly its antimicrobial properties, involves the disruption of bacterial cell membranes. In the presence of fluorescent light, the dye generates reactive oxygen species that damage cellular components, leading to bacterial cell death . This mechanism is enhanced by the presence of ethylenediaminetetraacetic acid, which increases membrane permeability .
Comparison with Similar Compounds
D&C Red No. 28 is part of a family of halogenated fluoresceins, which include compounds like eosin, erythrosin, and Rose Bengal . These compounds share similar structures and properties but differ in their specific halogenation patterns and applications. For example:
Eosin: Used primarily in histology for staining tissues.
Erythrosin: Commonly used in food coloring and dental disclosing tablets.
Rose Bengal: Employed in ophthalmology for diagnostic purposes.
D&C Red No. 28 is unique due to its specific combination of bromine and chlorine atoms, which confer distinct fluorescent and antimicrobial properties .
Properties
CAS No. |
4618-23-9 |
|---|---|
Molecular Formula |
C20H2Br4Cl4Na2O5 |
Molecular Weight |
829.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |
InChI Key |
GVKCHTBDSMQENH-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


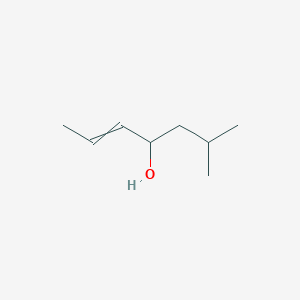

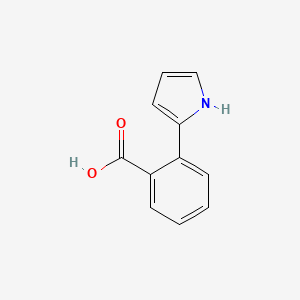

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
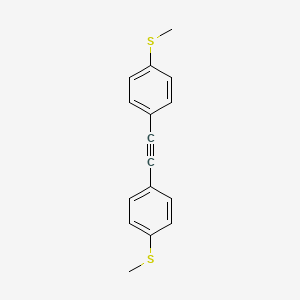
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
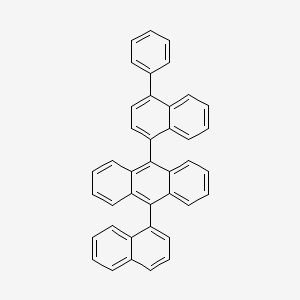
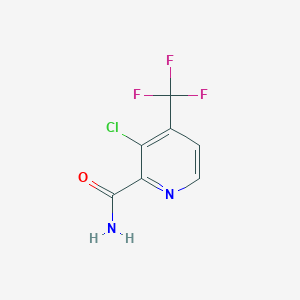
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
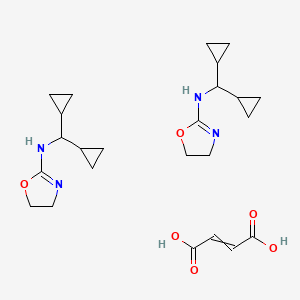
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
